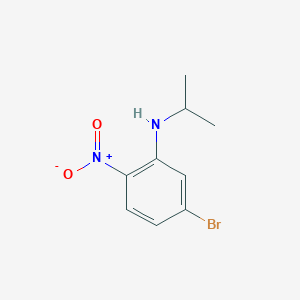

5-Bromo-N-isopropyl-2-nitroaniline

Overview

Description

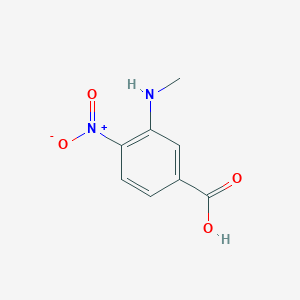

5-Bromo-N-isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is typically stored in a refrigerator . The compound appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of anilines, such as 5-Bromo-N-isopropyl-2-nitroaniline, often involves a multistep process . This process can include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Molecular Structure Analysis

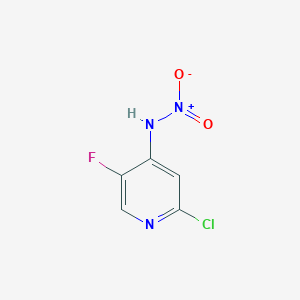

The molecular structure of 5-Bromo-N-isopropyl-2-nitroaniline consists of a bromine atom (Br), a nitro group (NO2), and an isopropyl group (C3H7) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 .Physical And Chemical Properties Analysis

5-Bromo-N-isopropyl-2-nitroaniline has a molecular weight of 259.1 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research shows the development of synthetic techniques for compounds related to 5-Bromo-N-isopropyl-2-nitroaniline. For instance, Peterson and Tolman (1977) explored the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines through the reaction of 5-bromo-2-methylpyridine with o-nitroaniline, leading to further structural confirmation and correction of earlier reports (Peterson & Tolman, 1977).

Large-Scale Production : Agosti et al. (2017) demonstrated the large-scale production of 5-Bromo-2-nitropyridine, a compound related to 5-Bromo-N-isopropyl-2-nitroaniline, focusing on hydrogen peroxide oxidation. This study provided insights into optimizing production processes for such compounds (Agosti et al., 2017).

Applications in Material Science

- Spectral Analysis : Sundaraganesan et al. (2005) conducted a detailed study on the vibrational and optical properties of 5-Bromo-2-nitropyridine. Their research utilized Fourier transform Raman and infrared spectroscopy, providing valuable data for materials science applications (Sundaraganesan et al., 2005).

Pharmaceutical and Biological Research

- Antimicrobial and Anti-tubercular Activity : Shingalapur et al. (2009) synthesized a series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, which showed significant anti-tubercular and anti-microbial activities. This indicates the potential of 5-Bromo-N-isopropyl-2-nitroaniline derivatives in pharmaceutical applications (Shingalapur, Hosamani & Keri, 2009).

Safety and Toxicity Studies

- Toxicological Evaluation : A study by Liebert (1990) on a related compound, 5-Bromo-5-Nitro-1,3-Dioxane, provided insights into its safety as a preservative in cosmetic products. This kind of research is crucial for understanding the safety profile of related compounds including 5-Bromo-N-isopropyl-2-nitroaniline (Liebert, 1990).

Miscellaneous Applications

- Computational Analysis : Arulaabaranam et al. (2021) performed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, focusing on molecular structure, energy, and biological prominence. This kind of research aids in the theoretical understanding and potential applications of related compounds like 5-Bromo-N-isopropyl-2-nitroaniline (Arulaabaranam et al., 2021)

Safety And Hazards

properties

IUPAC Name |

5-bromo-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASQPXTZYZCTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647932 | |

| Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-isopropyl-2-nitroaniline | |

CAS RN |

863604-71-1 | |

| Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

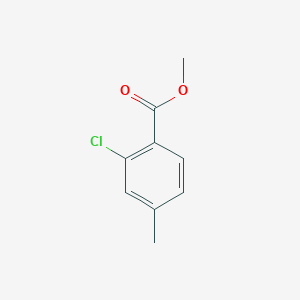

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

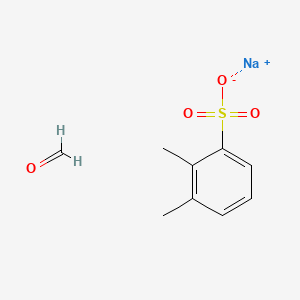

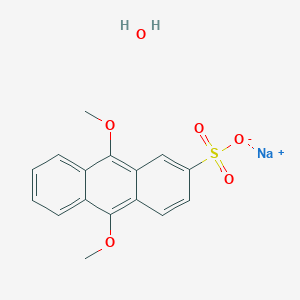

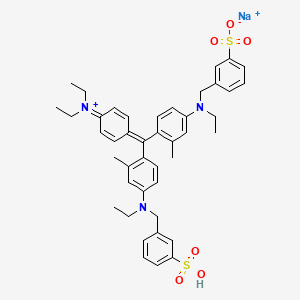

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)